

Application Note: Structural Elucidation of Caspofungin Impurity A using NMR Spectroscopy

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Compound of Interest

Compound Name: Caspofungin Impurity A

Cat. No.: B601261

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is a fermentation product of *Glarea lozoyensis* and is used to treat a variety of serious fungal infections, including invasive candidiasis and aspergillosis.[1][2] Caspofungin functions by inhibiting the synthesis of β -(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell death.[1][2] The purity of caspofungin is crucial for its safety and efficacy.[3] Impurities can arise during the manufacturing process or through degradation.[3][4]

Caspofungin Impurity A is a known process-related impurity.[2] This application note provides a detailed protocol for the structural elucidation of **Caspofungin Impurity A** using Nuclear Magnetic Resonance (NMR) spectroscopy.

Caspofungin Impurity A has been identified as a serine analogue of Caspofungin.[2] Its chemical formula is $C_{51}H_{86}N_{10}O_{15}$ with a molecular weight of 1097.31.[5][6] Understanding the precise structure of this impurity is critical for quality control and process optimization in drug manufacturing.

Experimental Protocols

1. Sample Preparation

- **Dissolve the Sample:** Accurately weigh approximately 5-10 mg of the isolated **Caspofungin Impurity A** and dissolve it in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent should be based on the solubility of the impurity and the desired NMR experiment.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
- **Transfer to NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

- **1D ¹H NMR:**
 - **Purpose:** To obtain an overview of the proton environment in the molecule.
 - **Typical Parameters:**
 - Pulse sequence: zg30
 - Spectral width: 16 ppm
 - Number of scans: 16-64
 - Relaxation delay (d1): 2 s
 - Acquisition time: 4 s
- **1D ¹³C NMR:**
 - **Purpose:** To identify the number of unique carbon atoms and their chemical environments.
 - **Typical Parameters:**
 - Pulse sequence: zgpg30

- Spectral width: 240 ppm
- Number of scans: 1024-4096
- Relaxation delay (d1): 2 s
- 2D COSY (Correlation Spectroscopy):
 - Purpose: To identify proton-proton scalar couplings within the same spin system, crucial for identifying amino acid residues.
 - Typical Parameters:
 - Pulse sequence: cosygpqf
 - Spectral width (F1 and F2): 12 ppm
 - Number of increments in F1: 256-512
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To correlate directly bonded proton and carbon atoms.
 - Typical Parameters:
 - Pulse sequence: hsqcedetgpsisp2.2
 - Spectral width (F2): 12 ppm
 - Spectral width (F1): 165 ppm
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, essential for connecting different spin systems and determining the overall structure.
 - Typical Parameters:
 - Pulse sequence: hmbcgpndqf

- Spectral width (F2): 12 ppm
- Spectral width (F1): 220 ppm
- 2D TOCSY (Total Correlation Spectroscopy):
 - Purpose: To identify all protons within a given spin system, which is particularly useful for complex amino acid sidechains.
 - Typical Parameters:
 - Pulse sequence: mlevphpp
 - Mixing time: 80 ms

3. Data Processing and Analysis

- Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the NMR spectra.
- Phase and Baseline Correction: Manually or automatically correct the phase and baseline of the spectra.
- Chemical Shift Referencing: Reference the chemical shifts to the internal standard (TMS at 0.00 ppm for ^1H and ^{13}C).
- Integration and Peak Picking: Integrate the signals in the 1D ^1H spectrum to determine the relative number of protons. Pick all peaks in both 1D and 2D spectra.
- Structural Elucidation:
 - Use the COSY and TOCSY spectra to identify the individual amino acid spin systems.
 - Use the HSQC spectrum to assign the corresponding carbon signals to the protons of each spin system.
 - Use the HMBC spectrum to establish the connectivity between the amino acid residues and to confirm the overall peptide sequence and the position of the lipid side chain.

- Compare the obtained data with the known NMR data of Caspofungin to pinpoint the structural differences. The key difference for Impurity A, the serine analogue, will be the presence of serine-specific signals and the absence of the corresponding signals from the original amino acid in Caspofungin.

Data Presentation

The following tables represent hypothetical but realistic NMR data for **Caspofungin Impurity A**, focusing on the key structural moieties. The chemical shifts are illustrative and may vary depending on the experimental conditions.

Table 1: Hypothetical ^1H NMR Data for Key Residues of **Caspofungin Impurity A** (in DMSO- d_6)

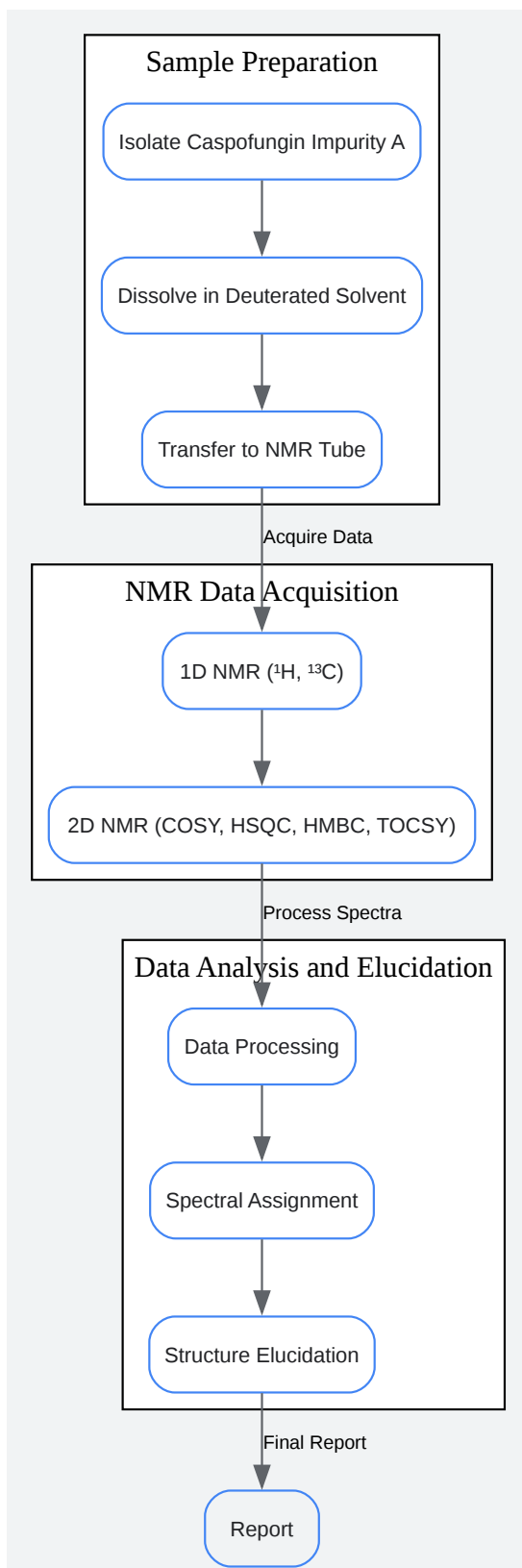
Amino Acid Residue	Proton	Chemical Shift (ppm)	Multiplicity	J-coupling (Hz)
Serine	H α	4.25	dd	8.5, 4.0
	H β 1	3.70	dd	11.0, 4.0
	H β 2	3.62	dd	11.0, 8.5
	NH	8.15	d	8.0
Hydroxyornithine	H α	4.10	m	
	H β	3.85	m	
	H γ	1.70, 1.55	m	
	H δ	2.90	m	
	NH	8.30	d	7.5
Lipid Side Chain	CH $_3$	0.85	t	7.0
	(CH $_2$) $_n$	1.25	br s	
	α -CH $_2$	2.20	t	7.5

Table 2: Hypothetical ^{13}C NMR Data for Key Residues of **Caspofungin Impurity A** (in DMSO- d_6)

Amino Acid Residue	Carbon	Chemical Shift (ppm)
Serine	$\text{C}\alpha$	56.5
	$\text{C}\beta$	61.0
	C=O	171.5
Hydroxyornithine	$\text{C}\alpha$	54.0
	$\text{C}\beta$	68.0
	$\text{C}\gamma$	28.5
	$\text{C}\delta$	40.0
	C=O	172.0
Lipid Side Chain	CH_3	14.0
	$(\text{CH}_2)_n$	22.0-31.0
	C=O	173.0

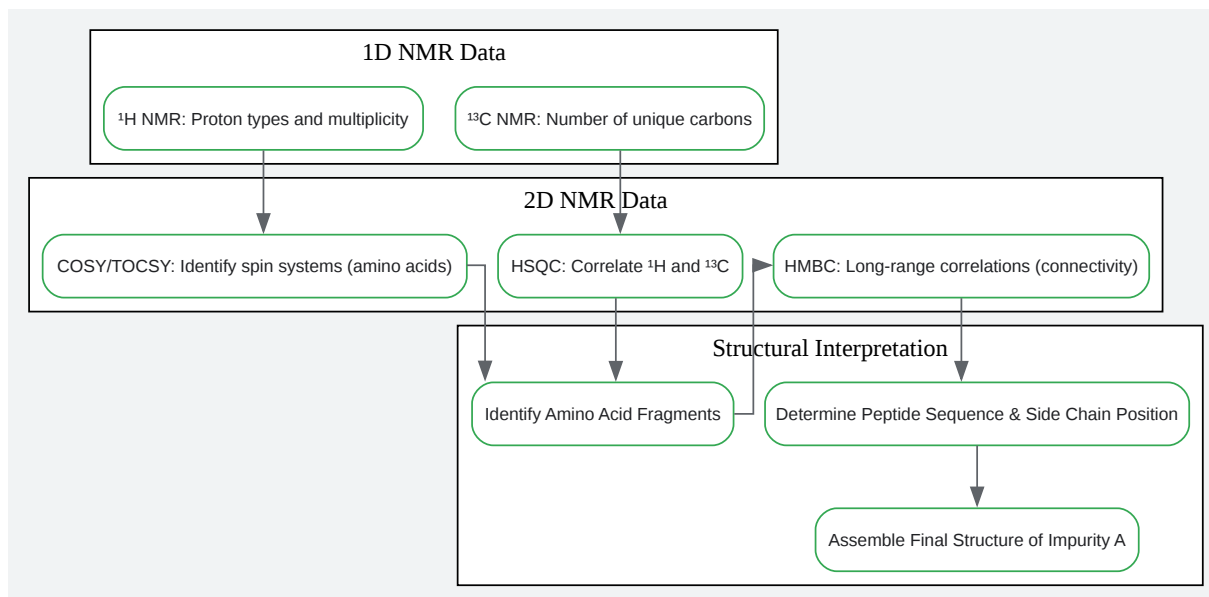
Visualizations

The following diagrams illustrate the workflow and logic for the structural elucidation of **Caspofungin Impurity A**.



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Caption: Experimental workflow for NMR-based structural elucidation.



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Caption: Logical flow of NMR data interpretation for structural elucidation.

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